![molecular formula C17H10Cl2N4O B3904912 5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol](/img/structure/B3904912.png)
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol
描述
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The structure of this compound includes a quinoline moiety linked to an indole ring through a diazenyl bridge, which contributes to its unique chemical and biological properties.
准备方法
The synthesis of 5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloroquinoline and 5-chloroindole as the primary starting materials.
Diazotization Reaction: The 7-chloroquinoline undergoes a diazotization reaction to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloroindole under controlled conditions to form the desired compound.
Industrial production methods for such compounds often involve optimization of reaction conditions, including temperature, solvent, and catalysts, to maximize yield and purity .
化学反应分析
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of amines .
科学研究应用
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline and indole derivatives.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol involves several molecular targets and pathways:
Antimalarial Activity: The compound interferes with the heme detoxification process in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.
相似化合物的比较
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but lacks the indole moiety.
7-chloro-4-aminoquinoline: Another quinoline derivative with significant antimalarial activity but different substitution patterns.
4,7-dichloroquinoline: A compound with insecticidal and antimalarial properties, similar to the target compound but with different functional groups.
The uniqueness of this compound lies in its combined quinoline and indole structure, which imparts distinct biological activities and chemical reactivity .
属性
IUPAC Name |
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O/c18-9-2-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)1-3-11(14)15/h1-8,21,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPPLAXCOUBBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(4-hydroxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B3904830.png)
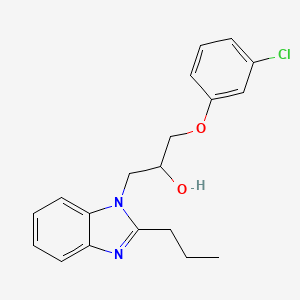
![methyl 4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B3904845.png)
![2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B3904853.png)
![(5Z)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3904855.png)
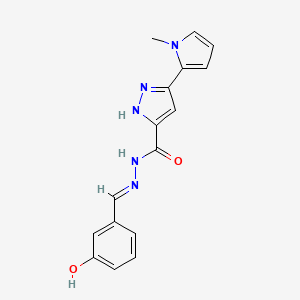
![5-ethyl-4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3904873.png)
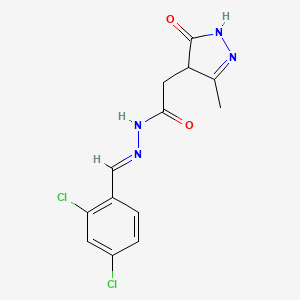
![(9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXAMIDE](/img/structure/B3904887.png)
![5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3904893.png)
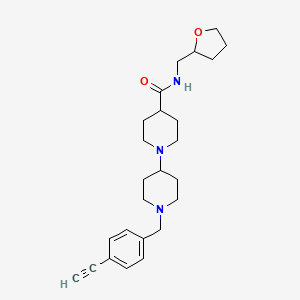
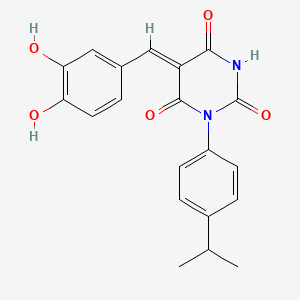
![6-oxo-N'-[1-(2-thienyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904931.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B3904945.png)
